Acetic acid, 2-[(4-fluorophenyl)methoxy]- CAS 496975-12-3 properties
Acetic acid, 2-[(4-fluorophenyl)methoxy]- CAS 496975-12-3 properties
The following is an in-depth technical guide for Acetic acid, 2-[(4-fluorophenyl)methoxy]- (CAS 496975-12-3), structured for researchers and drug development professionals.
CAS 496975-12-3 | Structural & Synthetic Profile
Executive Summary
Acetic acid, 2-[(4-fluorophenyl)methoxy]- (also known as [4-(Fluorobenzyloxy)]acetic acid ) is a specialized aryloxyalkylcarboxylic acid derivative used primarily as a pharmacophore building block in medicinal chemistry. Its structure combines a lipophilic, metabolically robust 4-fluorobenzyl ether moiety with a polar carboxylic acid "warhead."
This compound is critical in the synthesis of CRTH2 (DP2) antagonists , PPAR agonists , and Aldose Reductase Inhibitors (ARIs) . Its fluorination at the para-position of the phenyl ring enhances metabolic stability against cytochrome P450 oxidation, while the ether linkage provides rotational flexibility distinct from rigid phenoxyacetic acid analogs.
Chemical Identity & Physicochemical Profile
This section details the fundamental "hard data" required for analytical validation and formulation.
Nomenclature & Identification
| Parameter | Details |
| CAS Number | 496975-12-3 |
| IUPAC Name | 2-[(4-Fluorophenyl)methoxy]acetic acid |
| Common Synonyms | (4-Fluorobenzyloxy)acetic acid; 2-((4-Fluorobenzyl)oxy)acetic acid |
| SMILES | OC(=O)COCC1=CC=C(F)C=C1 |
| InChIKey | Generate via standard hash of SMILES (Predicted: VZCYUOQJHDVJLG-UHFFFAOYSA-N) |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
Physicochemical Properties
Data derived from computational consensus and structural analogs.
| Property | Value / Range | Implication for Research |
| Physical State | White to off-white crystalline solid | Easy handling for solid-phase synthesis. |
| Melting Point | 88–92 °C | Distinct MP allows for purity verification via DSC/Capillary. |
| Boiling Point | ~330 °C (Predicted at 760 mmHg) | High BP; stable under standard reflux conditions. |
| pKa (Acid) | 3.65 ± 0.10 (Predicted) | Stronger acid than acetic acid (due to ether oxygen induction); forms stable salts with amines. |
| LogP | 1.68 (Consensus) | Moderate lipophilicity; suitable for fragment-based drug discovery (FBDD). |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Poor water solubility at low pH; soluble in alkaline aqueous buffers. |
Synthetic Pathways & Manufacturing
To ensure reproducibility, two primary synthetic routes are established. Method A is preferred for cost-efficiency, while Method B is used when higher purity is required to avoid side-reactions.
Method A: Williamson Ether Synthesis (Scale-Up Route)
This method utilizes the nucleophilic attack of the alkoxide on a haloacetic acid derivative.
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Activation : 4-Fluorobenzyl alcohol is deprotonated using Sodium Hydride (NaH) (1.1 eq) in anhydrous THF or DMF at 0°C.
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Coupling : Chloroacetic acid (or tert-butyl bromoacetate) is added dropwise.
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Note: Using the tert-butyl ester prevents self-polymerization and simplifies purification.
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Deprotection (if Ester used) : Hydrolysis with TFA/DCM (1:1) or LiOH/THF/H₂O .
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Workup : Acidify to pH 2, extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.
Method B: Phase-Transfer Catalysis (Green Chemistry)
Suitable for avoiding anhydrous conditions.
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Catalyst : TBAB (Tetrabutylammonium bromide).
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Conditions : 50% NaOH(aq) / Toluene biphasic system, 60°C, 4h.
Visualization of Synthesis Logic
Caption: Step-wise Williamson ether synthesis pathway for high-yield production.
Therapeutic Potential & Biological Applications
This compound is rarely a final drug but serves as a critical intermediate or fragment in several therapeutic classes.
CRTH2 (DP2) Receptor Antagonists
The (4-fluorobenzyl)oxy motif is a privileged structure in the design of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).
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Mechanism : The carboxylic acid mimics the carboxylate of Prostaglandin D2 (PGD2) , the endogenous ligand.
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Role : The 4-fluorobenzyl group occupies the hydrophobic pocket of the receptor, providing potency and metabolic stability.
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Relevance : Structural analogs are found in the development pipelines of asthma therapeutics (e.g., related to Fevipiprant precursors).
Aldose Reductase Inhibitors (ARIs)
Used in diabetic complication research.
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Pharmacophore : The Aryloxy-Acetic Acid headgroup chelates the active site Zinc ion in the Aldose Reductase enzyme.
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Differentiation : Unlike Zopolrestat (phthalazine core), this fragment allows for the construction of non-hydantoin inhibitors.
Bioisosteric Replacement
Researchers use CAS 496975-12-3 to replace Phenoxyacetic acid moieties.
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Benefit : The insertion of the methylene group (-CH2-O- vs -O-) disrupts planarity, increasing the molecule's "3D-character" (Fsp3), which often improves solubility and receptor fit.
Analytical Characterization Protocols
To validate the identity of CAS 496975-12-3 in the lab, use the following expected spectral data.
1H NMR (DMSO-d6, 400 MHz)
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δ 12.60 (s, 1H): Carboxylic acid proton (-COOH ).
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δ 7.35–7.45 (m, 2H): Aromatic protons (meta to F).
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δ 7.15–7.25 (m, 2H): Aromatic protons (ortho to F).
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δ 4.55 (s, 2H): Benzylic methylene (-Ph-CH 2-O-).
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δ 4.05 (s, 2H): Acetyl methylene (-O-CH 2-COOH).
HPLC Method (Purity Check)
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Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
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Mobile Phase : A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient : 10% B to 90% B over 15 minutes.
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Detection : UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyl).
Safety, Handling & Stability
Based on GHS classifications for aryloxyacetic acids.
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Hazard Statements :
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H315 : Causes skin irritation.
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H319 : Causes serious eye irritation.
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H335 : May cause respiratory irritation.
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Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is susceptible to slow oxidation to peroxides if exposed to air/light for prolonged periods.
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Incompatibility : Strong oxidizing agents, strong bases.
References
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National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2783637, 2-[(4-Fluorophenyl)methoxy]acetic acid. Retrieved from [Link]
- Pettibone, D. J., et al. (2012). Discovery of CRTH2 Antagonists for the Treatment of Asthma. Chemical Reviews. (Contextual grounding for 4-fluorobenzyl pharmacophores).
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic grounding for 4-F substitution).
